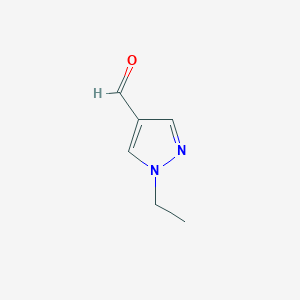
1-エチル-1H-ピラゾール-4-カルバルデヒド
説明
1-Ethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質
“1-エチル-1H-ピラゾール-4-カルバルデヒド” は、CAS登録番号:304903-10-4 の化学化合物です . 分子量は 124.14 です . この化合物は通常、2〜8℃で保存されます . 液体であり、引火点は 72℃/1.8mm です .
生物学的性質
“1-エチル-1H-ピラゾール-4-カルバルデヒド” などのピラゾール誘導体は、注目すべき多くの生物学的性質を示すことがわかっています . これらには、抗菌作用、抗炎症作用、抗癌作用、鎮痛作用、抗痙攣作用、駆虫作用、抗酸化作用、除草作用などがあります .
抗菌活性
“1-エチル-1H-ピラゾール-4-カルバルデヒド” を含む一部のピラゾール誘導体は、優れた抗菌活性を示すことが示されています . これにより、新しい抗菌剤の開発において有益となります。
抗菌作用
ピラゾールを含む合成化合物は、その抗菌作用について評価されてきました . グラム陽性菌2株(枯草菌、黄色ブドウ球菌)とグラム陰性菌2株(大腸菌、緑膿菌)に対して試験されました .
Safety and Hazards
生化学分析
Biochemical Properties
1-Ethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of enzyme inhibitors and ligands for supramolecular chemistry. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of enzyme inhibitors that target specific enzymes involved in metabolic pathways. The interactions between 1-Ethyl-1H-pyrazole-4-carbaldehyde and these biomolecules are primarily based on its ability to form covalent bonds with active sites on enzymes, thereby inhibiting their activity .
Cellular Effects
1-Ethyl-1H-pyrazole-4-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Ethyl-1H-pyrazole-4-carbaldehyde can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-1H-pyrazole-4-carbaldehyde involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. This binding interaction often involves the formation of covalent bonds with amino acid residues in the enzyme’s active site. Additionally, 1-Ethyl-1H-pyrazole-4-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Ethyl-1H-pyrazole-4-carbaldehyde can undergo polymerization in solutions at elevated temperatures in the presence of an acid, which can affect its long-term stability and efficacy . Additionally, long-term exposure to 1-Ethyl-1H-pyrazole-4-carbaldehyde in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, 1-Ethyl-1H-pyrazole-4-carbaldehyde can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
1-Ethyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it has been used in the synthesis of enzyme inhibitors that target specific metabolic pathways, thereby altering the flow of metabolites and affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Ethyl-1H-pyrazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. For example, binding to specific transporters can facilitate the uptake of 1-Ethyl-1H-pyrazole-4-carbaldehyde into cells, while interactions with binding proteins can affect its distribution within the cytoplasm or other cellular organelles .
Subcellular Localization
The subcellular localization of 1-Ethyl-1H-pyrazole-4-carbaldehyde can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the nucleus can enable 1-Ethyl-1H-pyrazole-4-carbaldehyde to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular metabolism and energy production .
特性
IUPAC Name |
1-ethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSDESWKSPAALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374547 | |
| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304903-10-4 | |
| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304903-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)











